molecular formula C12H20O3 B14412330 (3R)-3-[(Oxan-2-yl)oxy]hept-6-enal CAS No. 82065-65-4

(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal

Cat. No.: B14412330
CAS No.: 82065-65-4
M. Wt: 212.28 g/mol
InChI Key: NBQZCFRUPXJXQR-JHJMLUEUSA-N
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Description

(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal is a chiral aldehyde featuring a hept-6-enal backbone with a tetrahydropyran (oxan-2-yl) ether substituent at the third carbon. The oxan-2-yloxy group introduces steric bulk and polarity, influencing solubility and interaction with biological targets. This compound is hypothesized to participate in nucleophilic addition reactions due to the aldehyde functionality and may exhibit bioactivity akin to structurally related antioxidants .

Properties

CAS No.

82065-65-4

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

(3R)-3-(oxan-2-yloxy)hept-6-enal

InChI

InChI=1S/C12H20O3/c1-2-3-6-11(8-9-13)15-12-7-4-5-10-14-12/h2,9,11-12H,1,3-8,10H2/t11-,12?/m1/s1

InChI Key

NBQZCFRUPXJXQR-JHJMLUEUSA-N

Isomeric SMILES

C=CCC[C@H](CC=O)OC1CCCCO1

Canonical SMILES

C=CCCC(CC=O)OC1CCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[(Oxan-2-yl)oxy]hept-6-enal typically involves the formation of the oxane ring followed by the introduction of the aldehyde group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxane ring. This is followed by the oxidation of the terminal alcohol group to form the aldehyde.

Industrial Production Methods

In an industrial setting, the production of (3R)-3-[(Oxan-2-yl)oxy]hept-6-enal may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as catalytic hydrogenation, cyclization, and selective oxidation, with careful control of reaction conditions to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: (3R)-3-[(Oxan-2-yl)oxy]heptanoic acid.

    Reduction: (3R)-3-[(Oxan-2-yl)oxy]hept-6-enol.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-[(Oxan-2-yl)oxy]hept-6-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxane ring may also interact with hydrophobic regions of biomolecules, affecting their structure and activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Functional Groups Key Substituents Bioactivity/Applications Reference
(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal Aldehyde, ether Oxan-2-yloxy at C3, R-configuration Potential antioxidant (inferred)
3-[(2R)-2-Methoxy-2-phenylethyl]-3-methylhept-6-en-2-one Ketone, ether Methoxy, phenylethyl Biological activity (CAS 917985-10-5)
[(2R,3R,4S,5R,6R)-4,5-Diacetyloxy-...] acetate Acetyloxy, hydroxymethyl Multiple acetyl groups Distinct chemical properties
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol Hydroxyl, hydroxymethyl Hydroxymethyl on oxane Synthesis building block
6-Ethenyl-2,2,6-trimethyloxan-3-ol Hydroxyl, ethenyl Trimethyl, ethenyl Not specified

Key Observations:

Functional Group Influence: The aldehyde group in the target compound distinguishes it from ketones (e.g., 3-[(2R)-2-methoxy-2-phenylethyl]-3-methylhept-6-en-2-one) and esters (e.g., [(2R,3R,4S,5R,6R)-...] acetate). Aldehydes are more reactive toward nucleophiles, enabling applications in synthetic chemistry .

Substituent Effects :

  • Acetylation patterns in glycoside derivatives () modulate solubility and bioactivity, suggesting that analogous modifications to the oxan moiety in the target compound could tailor its properties .
  • The ethenyl group in 6-ethenyl-2,2,6-trimethyloxan-3-ol introduces rigidity, contrasting with the flexible hept-6-enal chain in the target compound .

Stereochemical Considerations :

  • The R-configuration at C3 may influence chiral recognition in enzymatic interactions or asymmetric synthesis, a feature absent in simpler oxane derivatives like (3R,4R)-4-(Hydroxymethyl)oxan-3-ol .

Research Findings and Bioactivity

  • Antioxidant Potential: Compounds with oxan moieties, such as the glycoside in (C₆₃H₉₈O), demonstrate radical-scavenging activity. The target compound’s aldehyde and ether groups may similarly mitigate oxidative stress, though direct studies are lacking .
  • Synthetic Utility : The oxan-2-yloxy group’s stability aligns with ’s (3R,4R)-4-(Hydroxymethyl)oxan-3-ol, which is used as a synthon. This suggests the target compound could serve as a precursor for bioactive molecule development .
  • Biological Activity : The ketone analog in (CAS 917985-10-5) exhibits unspecified bioactivity, hinting that the target compound’s aldehyde group might interact with similar biological targets .

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